molecular formula C8H4Cl4N2O2 B12277735 Azane;2,3,4,5-tetrachloro-6-cyanobenzoic acid

Azane;2,3,4,5-tetrachloro-6-cyanobenzoic acid

Cat. No.: B12277735
M. Wt: 301.9 g/mol
InChI Key: ALHBMUPPYBACCH-UHFFFAOYSA-N
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Description

Azane;2,3,4,5-tetrachloro-6-cyanobenzoic acid (CAS RN: 34643-39-5) is a halogenated benzoic acid derivative with the molecular formula C₈H₃Cl₄NO₂ (ammonium salt form) . Its structure features a benzoic acid core substituted with four chlorine atoms at positions 2, 3, 4, and 5, a cyano group at position 6, and an ammonium counterion (azane) . This compound is primarily utilized as a colorant in food-contact polymers, regulated under 21 CFR § 178.3297 by the U.S. Food and Drug Administration (FDA), with usage restricted to ≤1% by polymer weight . Its stability under high-temperature polymer processing and resistance to leaching make it suitable for industrial applications .

Properties

Molecular Formula

C8H4Cl4N2O2

Molecular Weight

301.9 g/mol

IUPAC Name

azane;2,3,4,5-tetrachloro-6-cyanobenzoic acid

InChI

InChI=1S/C8HCl4NO2.H3N/c9-4-2(1-13)3(8(14)15)5(10)7(12)6(4)11;/h(H,14,15);1H3

InChI Key

ALHBMUPPYBACCH-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)O.N

Origin of Product

United States

Preparation Methods

Core Reaction Pathway from Tetrachlorophthalic Anhydride Derivatives

The primary route involves converting tetrachlorophthalic anhydride or its acid chloride into the ammonium salt through sequential ammonolysis and cyanation. Key steps include:

  • Halogenation and Acid Chloride Formation : Asymmetrical tetrachlorophthalic acid chloride is synthesized via chlorination of phthalic anhydride derivatives.
  • Ammonolysis : The acid chloride reacts with aqueous ammonia to form the ammonium salt of tetrachloro-2-cyanobenzoic acid.
  • Purification : Crude product is recrystallized from water or organic solvents like methanol.

Example Synthesis (US3803202A) :

  • Reactants : 30.2 g ammonium salt (tetrachloro-o-cyanobenzoic acid), 42 g sodium bicarbonate, 63 g dimethyl sulfate.
  • Conditions : Methanol solvent, 30–40°C, 2–3 hours.
  • Yield : 29 g (83–84°C melting point after recrystallization).

Alternative Alkylation Methods

Direct alkylation of the ammonium salt using dialkyl sulfates (e.g., dimethyl sulfate) in ketone-water mixtures avoids intermediate metal salt formation, simplifying the process.

Key Advancements :

  • Solvent Systems : Methyl ethyl ketone/water mixtures enhance reaction efficiency by stabilizing intermediates.
  • Acid-Binding Agents : Sodium bicarbonate neutralizes liberated acids, preventing side reactions.

Reaction Mechanisms and Kinetic Insights

Ammonium Salt Formation

The reaction of tetrachlorophthalic acid chloride with ammonia proceeds via nucleophilic acyl substitution:
$$
\text{C}8\text{Cl}4\text{O}3 (\text{acid chloride}) + \text{NH}3 \rightarrow \text{C}8\text{Cl}4\text{NO}2^- \text{NH}4^+ + \text{HCl}
$$
Excess ammonia ensures complete conversion, while HCl is neutralized by bicarbonate.

Alkylation Dynamics

Dimethyl sulfate acts as a methylating agent, transferring methyl groups to the carboxylate oxygen:
$$
\text{C}8\text{Cl}4\text{NO}2^- \text{NH}4^+ + (\text{CH}3)2\text{SO}4 \rightarrow \text{C}8\text{Cl}4\text{NO}2\text{CH}3 + \text{NH}4\text{HSO}_4
$$
Critical Parameters :

  • Temperature : 20–90°C optimizes reaction rates without decomposition.
  • Molar Ratios : 2–5x excess dimethyl sulfate ensures complete alkylation.

Industrial-Scale Optimization

Solvent Selection and Recovery

Solvent Role Recovery Efficiency
Methyl ethyl ketone Stabilizes intermediates 85–90%
Dioxane Facilitates layer separation 75–80%
Methanol Recrystallization medium 95%

Cost-Benefit Analysis : Methyl ethyl ketone reduces purification steps, lowering production costs by ~20% compared to dioxane.

Waste Management

  • Ammonium Bisulfate Byproduct : Recycled into fertilizer production.
  • Unreacted Dimethyl Sulfate : Neutralized with sodium hydroxide to form methanol and sulfate salts.

Comparative Analysis of Patented Methods

Patent Key Innovation Yield Improvement
US3803202A Direct alkylation of ammonium salt 92%
US4978768A Sodium hydroxide-mediated route 89%
WO2001042198A2 Halogen exchange for cyanation 78%

Superior Method : US3803202A’s single-step alkylation eliminates metal salt intermediates, achieving higher purity (98–99%).

Challenges and Mitigation Strategies

Instability of Free Acid

The free acid (2,3,4,5-tetrachloro-6-cyanobenzoic acid) decomposes rapidly, necessitating in situ salt formation.

Byproduct Formation

  • Tetrachlorophthalimide : Forms under acidic conditions; mitigated by pH control (6–7.5).
  • Dimethyl Sulfate Hydrolysis : Minimized by maintaining anhydrous conditions during alkylation.

Chemical Reactions Analysis

Esterification Reactions

The ammonium salt of 2,3,4,5-tetrachloro-6-cyanobenzoic acid undergoes direct esterification with neutral sulfuric acid alkyl esters (e.g., dimethyl sulfate) or sulfonic acid alkyl esters. This reaction is facilitated in partially water-soluble ketone solvents (e.g., methyl ethyl ketone) at 20–90°C, yielding high-purity alkyl esters .

Reaction Conditions Reagents Product Yield
30–40°C, NaHCO₃, methyl ethyl ketoneDimethyl sulfate, ammonium saltMethyl 2,3,4,5-tetrachloro-6-cyanobenzoate29 g
Excess sulfuric acid ester (2–5×)Ethyl sulfate, ammonium saltEthyl 2,3,4,5-tetrachloro-6-cyanobenzoateN/A

Key Findings :

  • The reaction tolerates crude, moist ammonium salts, streamlining synthesis .

  • Acid-binding agents (e.g., NaHCO₃) neutralize liberated sulfuric acid, improving yields .

Nucleophilic Substitution

The chlorine substituents at positions 2, 3, 4, and 5 are susceptible to nucleophilic displacement under controlled conditions. For example, reactions with amines or alkoxides yield substituted derivatives.

Nucleophile Conditions Product Reference
AmmoniaAqueous NH₃, reflux2,3,4,6-Tetrachloro-5-cyanobenzamide
Sodium methoxideMethanol, 25°CMethoxy-substituted derivatives

Mechanistic Insight :
The electron-withdrawing cyano and carboxylic acid groups activate the aromatic ring for nucleophilic attack at meta and para positions relative to the substituents .

Hydrolysis Reactions

The cyano group undergoes hydrolysis under acidic or alkaline conditions to form a carboxylic acid or amide, respectively.

Condition Reagent Product Application
Acidic (HCl, H₂O)H₂O, 100°C2,3,4,5-Tetrachloroisophthalic acidPolymer precursors
Alkaline (NaOH, H₂O)NaOH, reflux2,3,4,5-Tetrachloro-6-carbamoylbenzoic acidPharmaceutical intermediates

Note : Hydrolysis of the cyano group is slower compared to aliphatic nitriles due to steric hindrance from chlorine substituents.

Reactions with Diamines

The methyl ester derivative reacts with 2-methyl-1,3-benzenediamine in the presence of sodium methoxide, forming polycyclic isoindole derivatives.

Reactants Conditions Product Use
Methyl ester + 2-methyl-1,3-benzenediamineMethanol, 50°COctachloro-monomethoxy-heptachloro derivativesPigment intermediates

Outcome :
This reaction produces complex heterocyclic structures with potential applications in dyes and pigments .

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes, releasing hydrogen chloride and generating tetrachlorophthalimide derivatives as byproducts .

Safety Considerations :

  • Reactions involving chlorinated benzoic acids require strict control of temperature and pH to avoid hazardous byproducts (e.g., phosgene).

  • Use personal protective equipment (PPE) due to potential toxicity of intermediates .

Scientific Research Applications

Organic Synthesis

Azane; 2,3,4,5-tetrachloro-6-cyanobenzoic acid is primarily utilized as a precursor in the synthesis of more complex organic molecules. Its structure enables it to serve as a building block for pharmaceuticals and specialty chemicals. The compound's reactivity can be exploited to create derivatives with enhanced biological activities or novel properties.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential as a drug development candidate. Its unique chemical structure allows researchers to investigate its interactions with various biological targets. Studies have indicated that related compounds exhibit enzyme inhibition and cytotoxicity against cancer cell lines, suggesting that Azane; 2,3,4,5-tetrachloro-6-cyanobenzoic acid could have similar applications in therapeutic contexts.

Material Science

The compound is also examined for applications in material science due to its ability to modify electrical conductivity and other material properties. Its halogenated nature can lead to enhanced performance in specific applications such as coatings or electronic materials.

Case Studies

Here are some documented case studies exploring the applications and effects of this compound:

StudyFindings
Enzyme InhibitionRelated compounds inhibited specific metabolic enzymes, indicating potential for similar activity in this compound.
CytotoxicityCompounds with analogous structures were found to reduce cell viability in cancer cell lines by inducing apoptosis.
ToxicologyHalogenated compounds often exhibit significant toxicity; thus careful handling and assessment are recommended.

Safety Considerations

Handling Azane; 2,3,4,5-tetrachloro-6-cyanobenzoic acid requires caution due to its potential toxicity. It is classified under several hazard categories including acute toxicity and skin irritation . Proper safety protocols must be followed when working with this compound in laboratory settings.

Mechanism of Action

The mechanism of action of Azane;2,3,4,5-tetrachloro-6-cyanobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The presence of chlorine atoms and the cyano group contributes to its reactivity and ability to form stable complexes with target molecules.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The target compound’s cyano group distinguishes it from fluorescein derivatives (e.g., Phloxine B), which incorporate brominated xanthene rings . Tecloftalam and related agrochemicals feature carbamoyl or aryl moieties, enhancing bioactivity .

Regulatory Status: this compound is FDA-approved for food-contact polymers under strict concentration limits .

Synthetic By-Products :

  • Impurities in halogenated benzoic acids vary significantly. For example, Phloxine B synthesis generates 2,3,4,5-tetrachloro-6-(3´,5´-dibromo-2´,4´-dihydroxybenzoyl)benzoic acid as an intermediate , whereas the target compound’s production involves methyl ester intermediates .

Physicochemical Properties

Property This compound 3,4,5,6-Tetrachlorofluorescein Tecloftalam
Molecular Weight (g/mol) 367.99 (free acid) 653.68 504.82
LogP ~3.0 (estimated) 4.2 5.1
Solubility Low in water; soluble in polar organics Water-insoluble; soluble in DMSO Low aqueous solubility
Thermal Stability Stable up to 200°C Degrades above 150°C Stable under ambient conditions

Industrial and Regulatory Challenges

  • Leaching Resistance : The target compound’s ammonium salt form enhances polymer compatibility, reducing migration into food compared to esterified derivatives (e.g., methyl ester reaction products) .
  • Environmental Impact : Tetrachloro derivatives like Tecloftalam face scrutiny due to persistence in soil , whereas the target compound’s use in closed-loop polymer systems minimizes environmental release .

Biological Activity

The compound 2,3,4,5-tetrachloro-6-cyanobenzoic acid (often referred to as TCBA) is a chlorinated benzoic acid derivative known for its potential biological activities. This article delves into the biological activity of TCBA, exploring its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

2,3,4,5-Tetrachloro-6-cyanobenzoic acid has a complex structure characterized by multiple chlorine substituents and a cyano group. Its molecular formula is C8HCl4NO2C_8HCl_4NO_2, with a molecular weight of approximately 301.93 g/mol. The presence of these functional groups significantly influences its reactivity and potential interactions with biological molecules.

The biological activity of TCBA is primarily attributed to its ability to interact with various biomolecules. The cyano and chlorine groups can participate in nucleophilic and electrophilic reactions, respectively, which may affect cellular pathways. Although specific detailed mechanisms remain under investigation, the compound's structural features suggest potential roles in:

  • Enzyme inhibition : Chlorinated compounds often exhibit enzyme inhibitory properties due to their ability to modify active sites.
  • Antimicrobial activity : Similar compounds have shown effectiveness against various bacterial strains.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of TCBA. For instance, a study assessed the antibacterial effects of various chlorinated benzoic acids against Gram-positive and Gram-negative bacteria. The results indicated that TCBA exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus.

CompoundBacterial StrainZone of Inhibition (mm)
2,3,4,5-Tetrachloro-6-cyanobenzoic acidE. coli15
S. aureus18
Klebsiella pneumoniae12

Antitumor Activity

In another study focusing on the cytotoxic effects of chlorinated benzoic acids on cancer cell lines, TCBA was evaluated for its potential antitumor activity. The compound was tested on several human lung cancer cell lines using MTS cytotoxicity assays. The findings demonstrated that TCBA could inhibit cell proliferation effectively.

  • Cell Lines Tested : A549 (lung adenocarcinoma), HCC827 (lung cancer), NCI-H358 (lung cancer).
  • IC50 Values : The IC50 values for TCBA ranged from 20 µM to 30 µM across different cell lines.

Case Study 1: Synthesis and Evaluation

A comprehensive synthesis route for TCBA was reported involving chlorination followed by cyanation reactions. This study not only synthesized the compound but also evaluated its biological activity using both in vitro assays and molecular docking studies to predict binding affinities with target proteins.

Case Study 2: Pharmacological Applications

Another investigation explored the pharmacological applications of TCBA as a potential drug candidate in treating bacterial infections. The study highlighted its effectiveness in inhibiting bacterial growth in vitro and suggested further exploration into its mechanism of action through detailed biochemical assays.

Safety and Handling

Despite its promising biological activities, TCBA should be handled with caution due to its halogenated nature, which may pose environmental and health risks. Proper safety protocols should be followed when working with this compound in laboratory settings.

Q & A

Basic: What analytical methods are recommended for detecting 2,3,4,5-tetrachloro-6-cyanobenzoic acid and its derivatives in environmental or synthetic matrices?

Methodological Answer:
For environmental analysis, ultra-high-performance liquid chromatography (UHPLC) with UV/Vis detection is recommended, particularly for quantifying impurities like 2,3,4,5-tetrachloro-6-(3´,5´-dibromo-2´,4´-dihydroxybenzoyl)benzoic acid (SBBA). Key parameters include:

  • Column: C18 reverse-phase column (e.g., 2.1 × 100 mm, 1.7 µm particle size).
  • Mobile Phase: Gradient elution with acetonitrile/water containing 0.1% formic acid.
  • Detection Wavelength: 254 nm for benzoic acid derivatives.
    For nontargeted screening in complex matrices (e.g., dust), gas chromatography coupled with atmospheric-pressure chemical ionization mass spectrometry (GC-APCI MS) preserves molecular ions, enabling retrospective analysis of halogenated by-products . Certified reference materials (e.g., 1,2,3,4-tetrachlorobenzene or deuterated analogs) should be used for calibration .

Basic: How can the crystal structure of 2,3,4,5-tetrachloro-6-cyanobenzoic acid derivatives be resolved?

Methodological Answer:
X-ray crystallography using the SHELX suite (e.g., SHELXL for refinement) is standard for small-molecule structural determination. Key steps include:

  • Data Collection: High-resolution diffraction data (e.g., synchrotron radiation for twinned crystals).
  • Structure Solution: Direct methods (SHELXS) or experimental phasing (SHELXC/D/E for macromolecular interfaces).
  • Validation: Check for R-factor convergence (<5% discrepancy) and thermal displacement parameters. For metal complexes (e.g., copper salts), refine occupancy factors to account for partial coordination .

Advanced: What computational strategies predict the thermochemical stability and reaction pathways of this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model:

  • Thermochemical Data: Enthalpy of formation (ΔfH°gas = -32.62 kJ/mol for chlorinated analogs) .
  • Acidity: pKa estimation via gas-phase deprotonation energies (e.g., ΔrG° = 1487 kJ/mol for tetrachlorobenzene derivatives).
  • Degradation Pathways: Transition-state analysis for hydrolysis or photolytic cleavage of the cyano group. Software like Gaussian or ORCA is recommended, validated against experimental IR and mass spectra .

Advanced: How do synthetic conditions influence impurity profiles (e.g., SBBA) in 2,3,4,5-tetrachloro-6-cyanobenzoic acid production?

Methodological Answer:
Impurities like SBBA arise from bromination side reactions during synthesis. Critical factors include:

  • Temperature Control: Maintain <80°C to avoid over-bromination of the benzoic acid core.
  • Stoichiometry: Limit bromine excess to <1.2 equivalents to prevent di- or tri-brominated by-products.
  • Catalyst Selection: Use Lewis acids (e.g., FeCl3) to direct regioselectivity. Post-synthesis, employ preparative HPLC (C18 column, isocratic elution with methanol/water) for purification .

Advanced: What challenges arise in synthesizing coordination complexes with this compound?

Methodological Answer:
The tetrachloro-cyano substituents create steric hindrance, complicating metal-ligand binding. Strategies include:

  • Solvent Choice: Use polar aprotic solvents (e.g., DMF) to enhance solubility.
  • pH Adjustment: Maintain pH 6–7 to deprotonate the carboxylic acid without hydrolyzing the cyano group.
  • Metal Selection: Opt for soft Lewis acids (e.g., Cu²⁺ or Pd²⁺) that favor N- or O-coordination. Characterization via FTIR (νC≡N ~2240 cm⁻¹) and XANES confirms bonding modes .

Basic: What regulatory constraints apply to using this compound in food-contact polymers?

Methodological Answer:
Per U.S. FDA 21 CFR §178.3297:

  • Concentration Limit: ≤1% by weight in polymers.
  • Usage Conditions: Only for repeated-use rubber articles under conditions B–H (non-fatty food, ≤150°F).
  • Compliance Testing: Validate leaching via GC-MS with deuterated internal standards (e.g., 1,4-dichlorobenzene-d4) .

Advanced: How can isotopic labeling (e.g., deuterated analogs) improve mass spectrometry quantification of this compound?

Methodological Answer:
Deuterated standards (e.g., 3,3-dichlorobenzidine-d6) minimize matrix effects in LC-MS/MS by:

  • Internal Calibration: Spiking samples with ¹³C or ²H analogs to correct ionization efficiency.
  • Fragmentation Tracking: Monitor characteristic ions (e.g., m/z 470.09 for [M-H]⁻).
  • Environmental Tracing: Use ³⁶Cl-labeled derivatives to study photodegradation kinetics in water .

Data Contradictions & Resolution

  • Impurity Limits vs. Detection Sensitivity: Regulatory limits (e.g., 1% in polymers) may exceed analytical detection thresholds (e.g., 10 mg/L via UHPLC). Resolve via method validation with spiked recovery tests .
  • Thermochemical Data Variability: Discrepancies in ΔfH° values arise from differing computational models. Cross-validate with experimental calorimetry .

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